4-Morpholinopiperidine - 53617-35-9

4-Morpholinopiperidine

Catalog Number: EVT-458785
CAS Number: 53617-35-9
Molecular Formula: C9H18N2O
Molecular Weight: 170.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-Morpholinopiperidine, also known as MORP, is a chemical compound that can be synthesized by the reduction of its 1-oxide . It is used as a reactant for the synthesis of selective adenosine A2A receptor antagonists, antidepressants, small molecules that restore E-cadherin expression and reduce invasion in colorectal carcinoma cells, orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation, and quinoline derivatives with antimicrobial activity .

Synthesis Analysis

The synthesis of 4-Morpholinopiperidine involves placing the compound (3) (120 g; 0.46 mol), 2-propanol (276 g), and the palladium/carbon catalyst (0.3 g in terms of metallic palladium) in an autoclave with a capacity of 1 L. The mixture is then stirred at 80° C., under a hydrogen pressure of 0.5 MPa for 7 hours .

Molecular Structure Analysis

The molecular formula of 4-Morpholinopiperidine is C9H18N2O, and its molecular weight is 170.25 g/mol .

Chemical Reactions Analysis

4-Morpholinopiperidine undergoes morpholine ring contraction when reacting with trimethylsilylmethyllithium (TMSCH 2 Li) . It may also be used to synthesize 2-(4-morpholinopiperidin-1-yl)-5-nitrobenzonitrile and 9-bromo-6,6-dimethyl-8-(4-morpholin-4-yl-piperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile .

Physical And Chemical Properties Analysis

4-Morpholinopiperidine has a melting point of 40-43 °C and a boiling point of 100-115 °C at 0.15-0.20 mm Hg .

Detailed Descriptions and Relevance to 4-Morpholinopiperidine:

4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine

  • Compound Description: This compound is a derivative of 4,7-dibromobenzo[d][1,2,3]thiadiazole, synthesized through nucleophilic substitution with morpholine. []
  • Relevance: This compound shares the morpholine ring with 4-Morpholinopiperidine. Additionally, it highlights the use of morpholine as a reactant for nucleophilic substitution in similar heterocyclic systems. []

2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol

  • Compound Description: This compound represents a novel class of glutaminase 1 inhibitors being investigated for their potential in glioblastoma chemotherapy. []
  • Relevance: This compound contains a piperidine ring with substitution at the 4-position, similar to 4-Morpholinopiperidine. The difference lies in the substituent at the nitrogen atom of the piperidine ring. []

1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one

  • Compound Description: This compound is a substituted pyrrolo[1,2-a]quinoxaline derivative synthesized from 2-nitroaniline. It shows cytotoxic potential against several human leukemia cell lines. []
  • Relevance: This compound also contains a piperidine ring with a complex substituent at the 4-position, making it structurally similar to 4-Morpholinopiperidine. This example highlights the diverse range of substituents that can be incorporated at the 4-position of piperidine while potentially retaining biological activity. []

[4-(1H-Indol-3-yl)-piperidin-1-yl]-{1-[3-(3,4,5-trifluoro-phenyl)-acryloyl]-piperidin-4-yl}-acetic acid

  • Compound Description: This is the deuterium-labeled version of the CCR2 antagonist JNJ-26131300. []
  • Relevance: This compound features a piperidine ring substituted at the 4-position, directly analogous to 4-Morpholinopiperidine. The varying substituents highlight the potential for modification at this position while potentially influencing biological activity towards targets like CCR2. []

1-(Piperidin-4-yl)1,3-dihydro-2H-benzo[d]imidazole-2-one

  • Compound Description: This compound served as a pharmacophore for designing and synthesizing a series of benzo[d]imidazole-2-one derivatives as potential NLRP3 inflammasome inhibitors. []
  • Relevance: This compound shares the piperidine ring with 4-Morpholinopiperidine, highlighting the importance of this structural motif in medicinal chemistry, particularly in targeting NLRP3. []

N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide

  • Compound Description: This compound is a novel inhibitor of Adenylyl Cyclase of G. lamblia, identified through a study utilizing structural data of the nucleotidyl cyclase 1 (gNC1) of this parasite. []
  • Relevance: This compound contains a piperidine ring with a substituent at the 4-position, similar to 4-Morpholinopiperidine. This emphasizes the potential of exploring modifications at the piperidine nitrogen for targeting specific enzymes like G. lamblia's Adenylyl Cyclase. []

4-Piperidin-4-yl-triazole

  • Compound Description: This compound served as the core structure for a series of hydroxamic acid-based histone deacetylase inhibitors, with some showing excellent HDAC6 inhibitory and antiproliferative activities. [, ]
  • Relevance: This compound features the same piperidine ring substituted at the 4-position as 4-Morpholinopiperidine, demonstrating the potential of this structural motif in developing HDAC inhibitors. [, ]

8-{1-[3-(Cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline

  • Compound Description: This compound, along with its piperazine analogue, was analyzed for its crystal structure and energy frameworks. []
  • Relevance: This compound, similar to 4-Morpholinopiperidine, possesses a piperidine ring substituted at the 4-position, though with a different substituent. []

8-{4-[3-(Cyclopent-1-en-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline

  • Compound Description: This compound is the piperazine analogue of compound 8, also analyzed for its crystal structure and energy frameworks. []
  • Relevance: Though containing a piperazine ring instead of piperidine as in 4-Morpholinopiperidine, the structural similarity and shared substitution pattern at the analogous position highlight a potential bioisosteric relationship between piperidine and piperazine rings. []

6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole

  • Compound Description: This compound served as a starting point for designing a series of phosphoramidate derivatives evaluated for their antimicrobial activity. []
  • Relevance: This compound is structurally similar to 4-Morpholinopiperidine, possessing a piperidine ring with a substituent at the 4-position. The differing substituents suggest potential avenues for modifying the core structure to achieve desired antimicrobial properties. []

5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)

  • Compound Description: This compound is a novel, potent, and selective anaplastic lymphoma kinase (ALK) inhibitor currently in phase 1 and 2 clinical trials. []
  • Relevance: Similar to 4-Morpholinopiperidine, this compound features a piperidine ring, though incorporated within a more complex structure. The presence of the piperidine ring suggests its potential role in the compound's interaction with the ALK target. []

(E)‐4‐(2‐(2‐(5,8‐dimethyl‐[1,2,4]triazolo[1,5‐a]pyrazin‐2‐yl)vinyl)‐6‐(pyrrolidin‐1‐yl)pyrimidin‐4‐yl)morpholine (PDM-042)

  • Compound Description: This compound is a potent and selective phosphodiesterase 10A (PDE10A) inhibitor with potential for treating schizophrenia. []
  • Relevance: This compound shares the morpholine ring with 4-Morpholinopiperidine. The presence of the morpholine ring in this PDE10A inhibitor suggests its potential importance in interacting with the target and contributing to the observed pharmacological activity. []

(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205)

  • Compound Description: This compound is a potent and selective inhibitor of histone methyltransferase EZH2, currently in Phase I clinical trials for B-cell lymphoma. []
  • Relevance: This compound features a piperidine ring substituted at the 4-position, analogous to 4-Morpholinopiperidine. The different substituent highlights the versatility of modifications at this position while targeting specific enzymes like EZH2. []

5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole

  • Compound Description: This compound represents a series of synthesized derivatives bearing both 1,3,4-oxadiazole and piperidine moieties. These compounds were studied for their biological activity, including antimicrobial activity, acetylcholinesterase inhibition, and urease inhibition. []
  • Relevance: This compound features a piperidine ring substituted at the 4-position, similar to 4-Morpholinopiperidine, highlighting the relevance of this structural motif in various pharmacological targets. []

(Piperidin-4-yl)pyrido[3,2-d]pyrimidine

  • Compound Description: This compound served as a scaffold for developing BAY-885, a potent and selective ERK5 inhibitor. []
  • Relevance: This compound incorporates a piperidine ring substituted at the 4-position, directly comparable to 4-Morpholinopiperidine, demonstrating the significance of this structural motif in designing kinase inhibitors like BAY-885. []

(1‐(1‐((cis)‐4‐isopropylcyclohexyl)piperidin‐4‐yl)‐1H‐indol‐2‐yl)methanol (AT-312)

  • Compound Description: This compound is a novel and selective nociceptin receptor (NOP) agonist that has shown to decrease the acquisition of ethanol-induced conditioned place preference in mice. []
  • Relevance: Similar to 4-Morpholinopiperidine, this compound features a piperidine ring, although with a different substituent at the nitrogen. This structural similarity highlights the potential of piperidine derivatives in targeting the NOP receptor. []

2-(Piperidin-4-yl)-thiazole-4-carboxamide

  • Compound Description: This compound represents a series of analogues of tubulysins, synthesized to investigate the importance of intramolecular hydrogen bonding for antitumor activity. []
  • Relevance: This compound features a piperidine ring with a substituent at the 4-position, analogous to 4-Morpholinopiperidine. This highlights the potential of modifying the piperidine nitrogen while targeting specific biological pathways involved in tumor growth. []

2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118)

  • Compound Description: This compound is a potent, orally available, and highly selective PARP-1 inhibitor discovered through high-throughput screening and structure-based optimization. It shows promising antitumor activity in preclinical models. []
  • Relevance: This compound contains a piperidine ring substituted at the 4-position, similar to 4-Morpholinopiperidine. This underscores the importance of this specific substitution pattern in achieving selectivity for the PARP-1 enzyme. []

N‐phenyl‐N‐[1‐(2‐phenethyl)piperidin‐4‐yl]prop‐2‐enamide (Acrylfentanyl)

  • Compound Description: This compound is a new synthetic opioid analogue of fentanyl, identified in seized material. It poses a serious risk of fatal intoxication. []
  • Relevance: Like 4-Morpholinopiperidine, this compound possesses a piperidine ring. Although the core structures differ significantly, the presence of the piperidine ring suggests its potential role in binding to opioid receptors. []

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

  • Compound Description: This compound is a CGRP receptor antagonist, discovered through structure-based drug design. It is a highly potent and selective compound with good metabolic stability and solubility, making it a potential candidate for treating migraine. []
  • Relevance: This compound features a piperidine ring within its complex structure, similar to 4-Morpholinopiperidine. This highlights the presence of piperidine rings in diverse pharmacological contexts, including CGRP receptor antagonists. []

N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236)

  • Compound Description: This compound is a dual inhibitor of cholinesterase and monoamine oxidase, designed based on a previous lead compound and QSAR predictions. []
  • Relevance: This compound features a piperidine ring with a complex substituent at the 4-position, making it structurally similar to 4-Morpholinopiperidine. This demonstrates the potential of modifying the piperidine substituent to achieve dual inhibition of different enzyme families. []

2-(furan-2-yl)-1-(piperidine-4-yl)-1H-benzo[d]imidazole

  • Compound Description: This compound represents a series of new heterocyclic compounds containing the imidazole scaffold, synthesized and evaluated for their antimicrobial activity. []
  • Relevance: This compound features a piperidine ring substituted at the 4-position, similar to 4-Morpholinopiperidine. This exemplifies the application of piperidine-containing compounds in developing new antimicrobial agents. []

4-(Piperidin-4-yl)-1-hydroxypyrazole

  • Compound Description: This compound is a gamma-aminobutyric acid(A) (GABAA) receptor ligand. A series of its analogues were synthesized to explore the orthosteric binding site of the GABAA receptor. [, ]
  • Relevance: This compound shares the piperidine ring with 4-Morpholinopiperidine, substituted at the same position. This common structural feature suggests the potential significance of the 4-substituted piperidine moiety in interacting with the GABAA receptor. [, ]

2-(piperidin-4-yl)-1H-benzo[d]imidazole

  • Compound Description: This compound served as a starting point for the design and synthesis of novel anti-inflammatory agents. []
  • Relevance: This compound, similar to 4-Morpholinopiperidine, features a piperidine ring substituted at the 4-position, highlighting the potential of this scaffold in developing new anti-inflammatory therapies. []

Diphenyl(piperidin-4-yl)methanol

  • Compound Description: This compound represents a series of derivatives evaluated for their antimicrobial activity. []
  • Relevance: This compound shares the piperidine ring with 4-Morpholinopiperidine, emphasizing the importance of this structural motif in medicinal chemistry, specifically in the context of antimicrobial agents. []

8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one

  • Compound Description: This compound and its pharmaceutically acceptable salts act as ALK and EGFR modulators for cancer treatment. []
  • Relevance: This compound incorporates a piperidine ring substituted at the 4-position, similar to 4-Morpholinopiperidine. The presence of the piperidine ring in this complex structure suggests its potential role in the compound's interaction with both ALK and EGFR. []

5-(1-(4-tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol

  • Compound Description: This compound was used to synthesize a series of S-substituted derivatives evaluated for their enzyme inhibition and antibacterial properties. []
  • Relevance: This compound features a piperidine ring with a substituent at the 4-position, analogous to 4-Morpholinopiperidine. []

7‐Nitro‐1‐(Piperidin‐4‐yl)‐4,5‐Dihydro‐[1,2,4] Triazolo[4,3‐a]Quinoline‐Sulphonamide

  • Compound Description: This compound represents a series of derivatives designed and synthesized as potential antimicrobial agents. []
  • Relevance: This compound incorporates a piperidine ring substituted at the nitrogen, similar to 4-Morpholinopiperidine, highlighting the presence of this structural motif in various antimicrobial agents. []

5‐(Piperidin‐4‐yl)‐3‐Hydroxypyrazole

  • Compound Description: This compound and its analogs were used to probe the orthosteric binding site of the GABAA receptor. []
  • Relevance: This compound, similar to 4-Morpholinopiperidine, features a piperidine ring with substitution at the 4-position. The presence of this structural element in a series of GABAA receptor ligands suggests its potential role in binding to the receptor. []

2,4-difluorophenyl (piperidin-4-yl)methanone oxime

  • Compound Description: This compound served as a precursor for synthesizing derivatives evaluated for their in vitro antimicrobial activity. []
  • Relevance: This compound features a piperidine ring substituted at the 4-position, analogous to 4-Morpholinopiperidine. This highlights the potential of this scaffold for developing antimicrobial agents. []

N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide (furanylfentanyl)

  • Compound Description: This compound is a new psychoactive substance identified as a synthetic opioid, posing health and social risks. []
  • Relevance: Like 4-Morpholinopiperidine, this compound possesses a piperidine ring. Although their structures differ, the presence of this ring suggests its potential role in binding to opioid receptors and contributing to the compound's psychoactive effects. []

N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide (tetrahydrofuranylfentanyl; THF-F)

  • Compound Description: This compound is a new psychoactive substance identified as a synthetic opioid, similar to furanylfentanyl, and also poses health and social risks. []
  • Relevance: Like 4-Morpholinopiperidine, this compound possesses a piperidine ring. The similarity in structure to furanylfentanyl, which also contains a piperidine ring, suggests a potential common pharmacophore responsible for their opioid receptor binding and psychoactive effects. []

4-piperidin-4-yl-benzene-1,3-diol

  • Compound Description: This compound, and its salts, are novel compounds with potential pharmaceutical applications. []
  • Relevance: This compound shares the piperidine ring with 4-Morpholinopiperidine, demonstrating the importance of this structural motif in medicinal chemistry. []

N-cyclohexyl-2-(1-(phenylsulfonyl)piperidin-4-yl) acetamide (NDS-41119)

  • Compound Description: This compound is identified as a potential EGFR signaling inhibitor, demonstrating inhibitory effects on EGFR phosphorylation and downstream signaling pathways. []
  • Relevance: This compound contains a piperidine ring substituted at the 4-position, analogous to 4-Morpholinopiperidine. This structural similarity suggests a potential role for the piperidine ring in interacting with the EGFR target. []

(S)-1-(6-(3-((4-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-2-methylphenyl)amino)-2,3-dihydro-1H-inden-4-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic Acid

  • Compound Description: This compound is a soluble guanylate cyclase (sGC) activator specifically designed for topical ocular delivery as a therapy for glaucoma. []
  • Relevance: This compound incorporates a piperidine ring within its structure, similar to 4-Morpholinopiperidine, highlighting the presence of piperidine rings in diverse pharmacological contexts, including sGC activators for glaucoma treatment. []

4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023)

  • Compound Description: This compound is a factor B inhibitor specifically designed to treat various complement-mediated diseases. []
  • Relevance: This compound features a piperidine ring, although with a different substitution pattern compared to 4-Morpholinopiperidine. This difference highlights the importance of the substituent position and type in influencing the compound's activity towards specific targets like factor B. []

N-((1-(4-(3-(3-((6,7-Dimethoxyquinolin-3-yl)oxy)phenyl)ureido)-2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)propionamide (CHMFL-KIT-8140)

  • Compound Description: This compound is a highly potent type II inhibitor of cKIT kinase, capable of inhibiting the T670I "Gatekeeper" mutant. []
  • Relevance: This compound contains a piperidine ring substituted at the 4-position, analogous to 4-Morpholinopiperidine. This structural similarity suggests a potential role of the piperidine ring in interacting with the cKIT kinase target, including its mutated forms. []

5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452)

  • Compound Description: This compound is an antidiabetic clinical candidate targeting GPR119, demonstrating efficacy in both acute and chronic in vivo rodent models of diabetes. []
  • Relevance: This compound features a piperidine ring substituted at the 4-position, similar to 4-Morpholinopiperidine. This highlights the potential of this structural motif in developing new antidiabetic therapies targeting GPR119. []

4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine

  • Compound Description: This compound is a key intermediate in the synthesis of derivatives that inhibit tumor necrosis factor alpha and nitric oxide. []
  • Relevance: This compound shares the morpholine ring with 4-Morpholinopiperidine, highlighting the relevance of this structural motif in medicinal chemistry, particularly in targeting inflammatory processes involving TNF-alpha and nitric oxide. []

Properties

CAS Number

53617-35-9

Product Name

4-Morpholinopiperidine

IUPAC Name

4-piperidin-4-ylmorpholine

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C9H18N2O/c1-3-10-4-2-9(1)11-5-7-12-8-6-11/h9-10H,1-8H2

InChI Key

YYBXNWIRMJXEQJ-UHFFFAOYSA-N

SMILES

C1CNCCC1N2CCOCC2

Canonical SMILES

C1CNCCC1N2CCOCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.